molecular formula C25H24N4O3S B15019022 N~1~-(2-{2-[(E)-1-(4-cyanophenyl)methylidene]hydrazino}-2-oxoethyl)-N~1~-(4-isopropylphenyl)-1-benzenesulfonamide

N~1~-(2-{2-[(E)-1-(4-cyanophenyl)methylidene]hydrazino}-2-oxoethyl)-N~1~-(4-isopropylphenyl)-1-benzenesulfonamide

Cat. No.: B15019022
M. Wt: 460.5 g/mol
InChI Key: SAQUDOPLTQHMJY-WPWMEQJKSA-N
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Description

“N~1~-(2-{2-[(E)-1-(4-cyanophenyl)methylidene]hydrazino}-2-oxoethyl)-N~1~-(4-isopropylphenyl)-1-benzenesulfonamide” is a complex organic compound that features a combination of hydrazino, oxoethyl, isopropylphenyl, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~1~-(2-{2-[(E)-1-(4-cyanophenyl)methylidene]hydrazino}-2-oxoethyl)-N~1~-(4-isopropylphenyl)-1-benzenesulfonamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the hydrazino intermediate: This can be achieved by reacting hydrazine with an appropriate aldehyde or ketone.

    Introduction of the oxoethyl group: This step may involve the reaction of the hydrazino intermediate with an oxoethylating agent under controlled conditions.

    Attachment of the isopropylphenyl group: This can be done through a substitution reaction using an isopropylphenyl halide.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “N~1~-(2-{2-[(E)-1-(4-cyanophenyl)methylidene]hydrazino}-2-oxoethyl)-N~1~-(4-isopropylphenyl)-1-benzenesulfonamide” can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can convert double bonds or other functional groups to their reduced forms.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen functionalities, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in treating certain diseases.

Industry

In industry, this compound could be used in the production of advanced materials. Its unique properties may make it suitable for applications in coatings, adhesives, or other specialized products.

Mechanism of Action

The mechanism of action of “N~1~-(2-{2-[(E)-1-(4-cyanophenyl)methylidene]hydrazino}-2-oxoethyl)-N~1~-(4-isopropylphenyl)-1-benzenesulfonamide” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2-{2-[(E)-1-(4-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-N~1~-(4-isopropylphenyl)-1-benzenesulfonamide
  • N~1~-(2-{2-[(E)-1-(4-chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-N~1~-(4-isopropylphenyl)-1-benzenesulfonamide

Uniqueness

The uniqueness of “N~1~-(2-{2-[(E)-1-(4-cyanophenyl)methylidene]hydrazino}-2-oxoethyl)-N~1~-(4-isopropylphenyl)-1-benzenesulfonamide” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it distinct from other similar compounds and potentially valuable for specific applications.

Properties

Molecular Formula

C25H24N4O3S

Molecular Weight

460.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-[(E)-(4-cyanophenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H24N4O3S/c1-19(2)22-12-14-23(15-13-22)29(33(31,32)24-6-4-3-5-7-24)18-25(30)28-27-17-21-10-8-20(16-26)9-11-21/h3-15,17,19H,18H2,1-2H3,(H,28,30)/b27-17+

InChI Key

SAQUDOPLTQHMJY-WPWMEQJKSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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